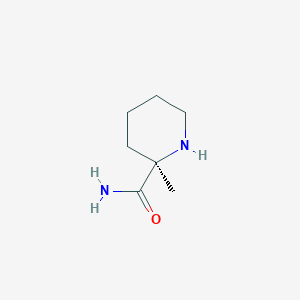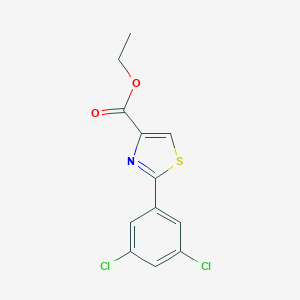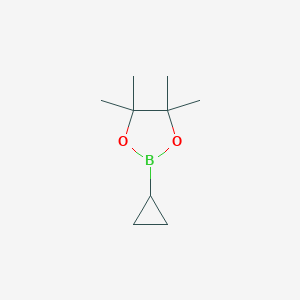
Cyclopropylboronic acid pinacol ester
Übersicht
Beschreibung
Cyclopropylboronic acid pinacol ester is a useful research compound. Its molecular formula is C9H17BO2 and its molecular weight is 168.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Modified Phenylboronic Acid Derivatives : The compound has been used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which were tested for inhibitory activity against serine proteases including thrombin. These compounds displayed weak N–B coordination and no S–B coordination (Spencer et al., 2002).
- Preparative Synthesis via Continuous Flow : A scalable process was developed for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane. This process addressed issues in batch processing and protonolysis, yielding a key propargylation reagent efficiently (Fandrick et al., 2012).
- Alternative Synthesis of Disila-bexarotene : This compound served as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its high synthetic potential (Büttner et al., 2007).
- Synthesis of Stilbene Derivatives : Novel dioxaborolane derivatives were synthesized for potential use in new material for LCD technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Catalysis and Molecular Studies
- Density Functional Theory Study : A study explored the mechanism and stereoselectivity in the asymmetric Simmons-Smith cyclopropanation using Charette chiral dioxaborolane ligand (Wang et al., 2011).
- Electrochemical Properties and Reactions : Electrochemical analysis revealed unique properties of sulfur-containing organoboron compounds, including lower oxidation potential and anodic substitution reactions (Tanigawa et al., 2016).
- Molecular Structure Analysis : The molecular structure of a specific 2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was characterized, offering insights into its chemical interactions and stability (Coombs et al., 2006).
Biological Studies and Applications
- Design and Synthesis of Lipogenic Inhibitors : A series of boron-containing stilbene derivatives were synthesized as novel lipogenic inhibitors, showing potential as lipid-lowering drugs (Das et al., 2011).
Safety and Hazards
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a flammable liquid and vapor . It should be stored under inert gas and away from heat, sparks, open flames, and hot surfaces . The compound is also moisture sensitive . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Wirkmechanismus
Target of Action
Cyclopropylboronic acid pinacol ester, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is primarily used as a cyclopropylating reagent . Its primary targets are organic compounds that undergo cyclopropylation, such as thiophenol .
Mode of Action
The compound interacts with its targets through a process known as cyclopropylation . This is a type of chemical reaction where a cyclopropyl group is introduced into a molecule. The process is often catalyzed by copper (II) acetate .
Biochemical Pathways
This compound is involved in the functionalizing deboronation of alkyl boronic esters . This process involves the removal of a boron atom from the boronic ester and its replacement with another functional group . The compound can also undergo protodeboronation , a less developed but valuable transformation .
Pharmacokinetics
It’s known that the compound’s stability can be influenced by environmental factors such as ph . The rate of hydrolysis of boronic pinacol esters, for example, is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity . For instance, it has been used in the preparation of 5-lipoxygenase activating protein (FLAP) inhibitor .
Action Environment
The action of this compound is influenced by environmental factors. For example, the compound’s reactivity can be affected by the presence of air and moisture . Additionally, the rate of its reactions, such as hydrolysis, can be significantly influenced by pH .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMQBPLWXTEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374127 | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-01-8 | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126689-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route for cyclopropylboronic acid pinacol ester described in the paper?
A1: The paper describes a novel one-pot, three-step synthesis of cyclopropylboronic acid pinacol esters from readily available propargylic silyl ethers []. This method is significant because it streamlines the synthesis of these valuable compounds, potentially making them more accessible for various applications. The reaction proceeds through a Schwartz's reagent catalyzed hydroboration of terminal acetylenes, followed by Lewis acid-mediated cyclization, leading to a range of cyclopropylboronic acid pinacol esters with diverse substituents.
Q2: What are the potential applications of the synthesized cyclopropylboronic acid pinacol esters?
A2: The synthesized cyclopropylboronic acid pinacol esters can be further functionalized via Suzuki coupling reactions []. This allows for the introduction of various aryl groups onto the cyclopropyl ring, leading to the synthesis of diverse cyclopropyl aryl compounds. These compounds are considered lead-like structures and are of high interest in medicinal chemistry for drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


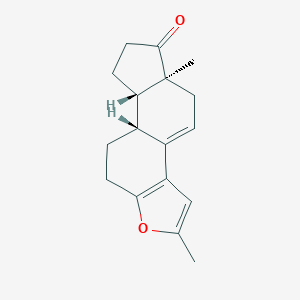
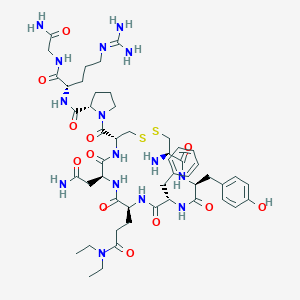
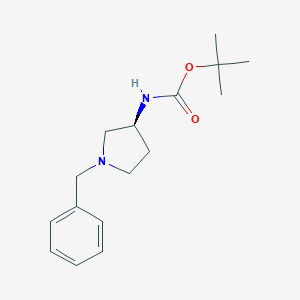
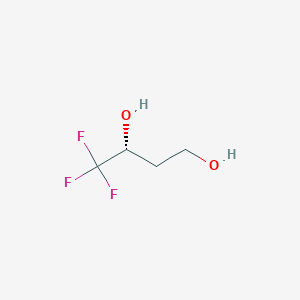

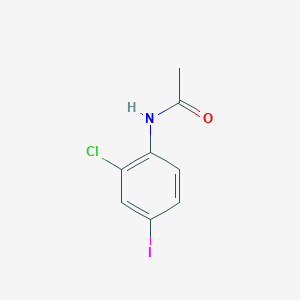
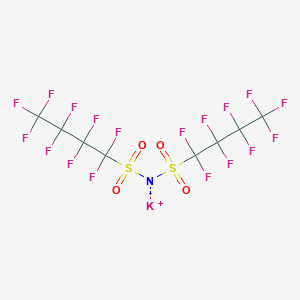
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)

